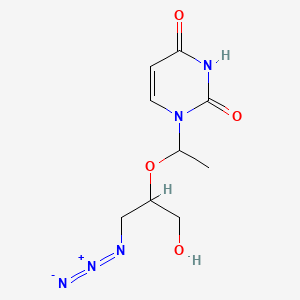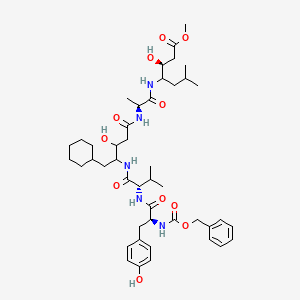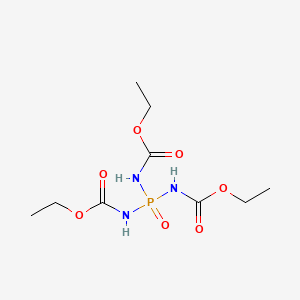
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl Phosphinylidynetricarbamate . This chemical compound has the molecular formula C9H18N3O7P and a molecular weight of 311.2289 g/mol . It is a chemical substance that has been validated and registered in various chemical databases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl Phosphinylidynetricarbamate involves the reaction of ethyl carbamate with phosphorus oxychloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C2H5OC(O)NH2 + POCl3 + Base} \rightarrow \text{C9H18N3O7P} ]
Industrial Production Methods: Industrial production of Triethyl Phosphinylidynetricarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl Phosphinylidynetricarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted carbamates and phosphine esters.
Applications De Recherche Scientifique
Triethyl Phosphinylidynetricarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Triethyl Phosphinylidynetricarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- Diethyl Phosphinylidynetricarbamate: Similar structure but with two ethyl groups.
- Methyl Phosphinylidynetricarbamate: Contains methyl groups instead of ethyl groups, affecting its chemical properties and reactivity.
Propriétés
Numéro CAS |
16077-69-3 |
|---|---|
Formule moléculaire |
C9H18N3O7P |
Poids moléculaire |
311.23 g/mol |
Nom IUPAC |
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate |
InChI |
InChI=1S/C9H18N3O7P/c1-4-17-7(13)10-20(16,11-8(14)18-5-2)12-9(15)19-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15,16) |
Clé InChI |
PLKLDTNHRCTQAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NP(=O)(NC(=O)OCC)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



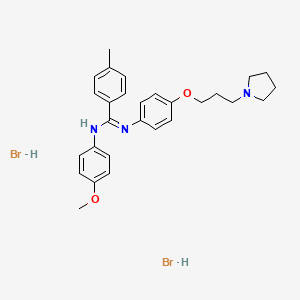
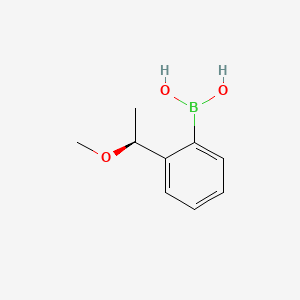



![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)
